Biochemical Potency vs. AKT Inhibitor VIII
In biochemical kinase inhibition assays, PF-AKT400 demonstrates substantially greater potency against AKT1 (PKBα) compared to the widely used allosteric tool compound AKT inhibitor VIII. PF-AKT400 inhibits AKT1 with an IC50 of 0.5 nM , whereas AKT inhibitor VIII inhibits AKT1 with an IC50 of 58 nM under comparable in vitro kinase assay conditions [1]. This represents a 116-fold difference in biochemical inhibitory potency against the primary target isoform.
| Evidence Dimension | Biochemical AKT1 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | AKT inhibitor VIII (AKTi-1/2): IC50 = 58 nM |
| Quantified Difference | 116-fold greater potency for PF-AKT400 |
| Conditions | In vitro kinase assays; PF-AKT400 via IMAP fluorescence polarization assay; AKT inhibitor VIII via in vitro kinase assay |
Why This Matters
For experiments requiring low nanomolar or sub-nanomolar target engagement to minimize compound carryover effects or to achieve complete target inhibition, PF-AKT400's 116-fold potency advantage translates to reduced compound consumption, lower effective concentrations, and a wider working concentration range.
- [1] Adooq Bioscience. AKT inhibitor VIII (AKTI-1/2) Technical Datasheet. Catalog No. A11286. View Source
